ROCK1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

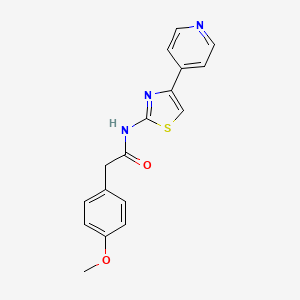

IUPAC Name |

2-(4-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-22-14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHMHPNOEONPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ROCK1-IN-1: A Technical Guide to its Mechanism of Action in Cytoskeletal Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1] As a major downstream effector of the small GTPase RhoA, ROCK1 is integral to a signaling pathway that governs fundamental cellular processes including cell adhesion, motility, contraction, and proliferation.[1][2] Dysregulation of the RhoA/ROCK1 pathway is implicated in a variety of pathologies, making ROCK1 a compelling target for therapeutic intervention.[3] This technical guide provides an in-depth overview of the mechanism of action of ROCK1-IN-1, a representative selective ROCK1 inhibitor, with a focus on its effects on cytoskeletal regulation. For the purpose of this guide, the well-characterized and selective ROCK1 inhibitor, GSK269962A, will be used as a proxy for this compound to provide concrete data and examples.[3]

ROCK1 Signaling Pathway and Cytoskeletal Regulation

The canonical RhoA/ROCK1 signaling cascade is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK1.[4] Activated ROCK1 then phosphorylates a number of downstream substrates that directly impact the organization and dynamics of the actin cytoskeleton.[5]

Key downstream effectors of ROCK1 in cytoskeletal regulation include:

-

Myosin Light Chain (MLC): ROCK1 directly phosphorylates the myosin light chain (MLC), which increases the ATPase activity of myosin II and promotes the assembly of actin-myosin filaments into contractile stress fibers.[5]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK1 phosphorylates MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). This phosphorylation inhibits MLCP activity, leading to a net increase in phosphorylated MLC and enhanced cellular contractility.[6]

-

LIM Kinases (LIMK): ROCK1 activates LIM kinases (LIMK1 and LIMK2) through phosphorylation.[6] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and a decrease in actin filament turnover.

Through the coordinated regulation of these and other substrates, ROCK1 plays a central role in the formation of stress fibers and focal adhesions, which are critical for cell adhesion and migration.[3]

Mechanism of Action of this compound (GSK269962A)

This compound, represented here by GSK269962A, is a potent and selective ATP-competitive inhibitor of ROCK1.[3] By binding to the ATP-binding pocket of the ROCK1 kinase domain, it prevents the transfer of phosphate from ATP to ROCK1's substrates. This inhibition of ROCK1's catalytic activity leads to a downstream cascade of events that ultimately result in the disassembly of the actin cytoskeleton and a reduction in cellular contractility.

The primary mechanism of action of this compound in cytoskeletal regulation involves:

-

Reduced Myosin Light Chain Phosphorylation: By inhibiting ROCK1, this compound prevents the direct phosphorylation of MLC and the inhibitory phosphorylation of MYPT1. This leads to an increase in MLCP activity and a subsequent decrease in the overall levels of phosphorylated MLC. The reduced pMLC levels result in decreased myosin II motor activity and a failure to form and maintain contractile actin stress fibers.

-

Increased Cofilin Activity: Inhibition of the ROCK1/LIMK axis by this compound prevents the phosphorylation and inactivation of cofilin. Active cofilin can then sever and depolymerize actin filaments, leading to a more dynamic and less organized actin cytoskeleton.

The net effect of this compound treatment is a dose-dependent disruption of actin stress fibers, a reduction in focal adhesions, and an overall relaxation of the cell, which can manifest as changes in cell morphology, adhesion, and motility.

Quantitative Data for this compound (GSK269962A)

The following tables summarize the quantitative data for the selective ROCK1 inhibitor GSK269962A.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ for ROCK1 | 1.6 nM | Recombinant Enzyme Assay | [3][4][7] |

| IC₅₀ for ROCK2 | 4 nM | Recombinant Enzyme Assay | [3][4][7] |

| IC₅₀ for Vasorelaxation | 35 nM | Rat Aorta Tissue Bath | [4] |

| IC₅₀ in AML cell lines | 0.61 to 1,337 nM | Cell Viability Assay (CCK-8) | [3] |

| Cellular Effect | Concentration | Cell Type | Observation | Reference |

| Abolition of Actin Stress Fiber Formation | ~1 µM | Human Smooth Muscle Cells | Complete disappearance of angiotensin II-induced stress fibers. | |

| Induction of Apoptosis | 80 nM | MV4-11 and OCI-AML3 cells | >40% increase in apoptotic cells. | [3] |

| G2 Cell Cycle Arrest | Low nanomolar | AML cells | Significant increase in the G2 phase population. | [3] |

Experimental Protocols

Detailed methodologies for key experiments to assess the mechanism of action of this compound are provided below.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of ROCK1.

Materials:

-

Recombinant human ROCK1 enzyme

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., S6K substrate peptide)

-

This compound (GSK269962A)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add 1 µl of the this compound dilution or vehicle control (e.g., 5% DMSO).

-

Add 2 µl of recombinant ROCK1 enzyme solution to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km for ROCK1.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.[8]

Western Blot Analysis of Phosphorylated MLC2 and Cofilin

This protocol is for detecting changes in the phosphorylation status of ROCK1 downstream targets in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound (GSK269962A)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-phospho-cofilin (Ser3), anti-total cofilin, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and grow to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[3]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC2, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

-

Immunofluorescence Staining of the Actin Cytoskeleton

This method allows for the visualization of changes in the actin cytoskeleton in response to this compound treatment.

Materials:

-

Cells cultured on glass coverslips

-

This compound (GSK269962A)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 546 Phalloidin)

-

DAPI

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Seed cells on glass coverslips in a culture plate.

-

Treat the cells with this compound or vehicle for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

-

Wash three times with PBS.

-

-

Staining:

-

Block the cells with 1% BSA in PBS for 30-60 minutes.

-

Incubate with fluorescently-labeled phalloidin (diluted in blocking buffer) for 30-60 minutes at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

-

Cell Migration (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

Cells cultured in a multi-well plate

-

This compound (GSK269962A)

-

Sterile p200 pipette tip or a cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[1]

-

-

Creating the Scratch:

-

Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[1]

-

Wash the well gently with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Replace the PBS with fresh culture medium containing different concentrations of this compound or vehicle.

-

Immediately capture the first image of the scratch (T=0) using a phase-contrast microscope.[1]

-

Place the plate back in the incubator.

-

Acquire images of the same field at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

-

-

Data Analysis:

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of cell migration by determining the change in the scratch area over time. Compare the migration rates between treated and control groups.

-

Visualizations

Signaling Pathway Diagram

Caption: ROCK1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow Diagram: Western Blot

Caption: Western Blot Workflow for Phosphorylated Proteins.

Logical Relationship Diagram: Mechanism of Action

References

- 1. azurebiosystems.com [azurebiosystems.com]

- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 4. Phosphorylated Protein Western Blot Result Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Phos-tag Western blotting for detecting stoichiometric protein phosphorylation in cells [protocols.io]

- 7. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]

What is the function of ROCK1 in cell migration?

An in-depth technical guide on the function of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) in cell migration, prepared for researchers, scientists, and drug development professionals.

Introduction to ROCK1

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that serves as a major downstream effector of the small GTPase RhoA.[1][2][3] Along with its isoform ROCK2, it is a critical regulator of the actin cytoskeleton, playing a pivotal role in various cellular processes including cell morphology, adhesion, proliferation, and apoptosis.[1][2][4] In the context of cell motility, ROCK1 is instrumental in generating actomyosin contractile force, which is fundamental to cell migration and invasion.[2][5] Its activity is implicated in both physiological processes, such as wound healing and immune responses, and pathological conditions, particularly in cancer metastasis where its overexpression is often linked to more invasive phenotypes.[6][7]

Core Functions of ROCK1 in Cell Migration

ROCK1's primary function in cell migration is the regulation of cytoskeletal dynamics and cell-matrix adhesion. It achieves this primarily through the phosphorylation of downstream substrates that control actin filament organization, stress fiber formation, and focal adhesion dynamics.

Regulation of Actomyosin Contractility

A central mechanism by which ROCK1 drives cell migration is by increasing actomyosin contractility. This is accomplished through a dual-action mechanism:

-

Direct Phosphorylation of Myosin Light Chain (MLC): ROCK1 can directly phosphorylate the regulatory myosin light chain (MLC), which activates myosin II motor activity, leading to contraction.[4][8]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK1 phosphorylates the myosin-binding subunit (MBS) of MLCP, which inhibits the phosphatase's activity.[4][9] This prevents the dephosphorylation of MLC, thereby sustaining a higher level of myosin II activation and contractile force.[9]

Stabilization of Actin Filaments

ROCK1 also contributes to the stabilization of actin stress fibers. It phosphorylates and activates LIM kinase (LIMK).[4][10] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2][4][10] The inhibition of cofilin leads to a reduction in actin filament severing and depolymerization, resulting in more stable actin filaments and the formation of robust stress fibers, which are essential for cell traction and movement.[2][4]

Key Signaling Pathways Involving ROCK1

ROCK1 is a central node in multiple signaling pathways that govern cell migration. Its activity is initiated by active, GTP-bound RhoA and propagates through several downstream cascades.

The Canonical RhoA-ROCK1-MLC/LIMK Pathway

This is the most well-characterized pathway for ROCK1-mediated contractility. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK1. ROCK1 then proceeds to increase MLC phosphorylation and stabilize actin filaments via LIMK/cofilin, as described above. This pathway is fundamental for generating the contractile forces needed for tail retraction in migrating cells.[11][12]

The ROCK1-PTEN/PI3K/FAK Pathway in Cancer

In some contexts, such as non-small-cell lung cancer (NSCLC), ROCK1 promotes migration and invasion through a different axis.[6][7][13] In this pathway, ROCK1 inhibits the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[6][7] The inhibition of PTEN leads to the activation of the PI3K/AKT pathway, which subsequently results in the phosphorylation and activation of Focal Adhesion Kinase (FAK).[6] Activated FAK is a key regulator of cell adhesion and migration, promoting the formation of lamellipodia and enhancing cell motility.[6][7]

ROCK1 as a Suppressor of Inflammatory Cell Migration

Conversely, in inflammatory cells like macrophages and neutrophils, ROCK1 has been shown to function as a suppressor of migration.[14][15][16] In this context, ROCK1 is essential for the phosphorylation, stability, and activity of PTEN.[14][15] Deficiency of ROCK1 leads to impaired PTEN function, resulting in elevated levels of PIP3 and increased activation of downstream targets like AKT.[14][15] This enhanced signaling paradoxically leads to increased migration and recruitment of these immune cells.[14][16]

Quantitative Data on ROCK1 Function in Cell Migration

The effect of ROCK1 on cell migration is frequently quantified using in vitro assays. The data below, derived from studies on non-small-cell lung cancer (NSCLC) cells, demonstrates that knocking down ROCK1 significantly impairs migration and invasion capabilities.

Table 1: Effect of ROCK1 Knockdown on Cell Migration (Scratch Assay)

| Cell Line | Condition | Wound Closure at 48h (%) | P-value | Reference |

|---|---|---|---|---|

| A549 | Control shRNA | ~75% | P<0.01 | [6] |

| A549 | ROCK1 shRNA | ~30% | P<0.01 | [6] |

| NCI-H1299 | Control shRNA | ~80% | P<0.01 | [6] |

| NCI-H1299 | ROCK1 shRNA | ~35% | P<0.01 |[6] |

Table 2: Effect of ROCK1 Knockdown on Cell Invasion (Transwell Assay)

| Cell Line | Condition | Number of Invading Cells | P-value | Reference |

|---|---|---|---|---|

| A549 | Control shRNA | ~180 | P<0.01 | [6] |

| A549 | ROCK1 shRNA | ~60 | P<0.01 | [6] |

| NCI-H1299 | Control shRNA | ~200 | P<0.01 | [6] |

| NCI-H1299 | ROCK1 shRNA | ~70 | P<0.01 |[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the function of ROCK1 in cell migration.

Cell Migration Scratch Assay

This assay measures collective cell migration over a 2D surface.

-

Cell Seeding: Grow cells in a 6-well plate until they form a confluent monolayer (~95% confluency).[6]

-

Creating the Wound: Use a sterile 1-ml pipette tip to create a straight scratch across the cell monolayer.[6]

-

Washing: Gently wash the plate with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[6]

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 48 hours) using an imaging system.[6]

-

Quantification: Measure the area of the wound at each time point. The migration capacity is typically expressed as the percentage of wound closure relative to the initial area.[6]

Transwell Invasion Assay

This assay assesses the ability of cells to migrate through a semi-permeable membrane, often coated with an extracellular matrix component like Matrigel to simulate invasion.

-

Chamber Preparation: Use Transwell inserts (e.g., 8 µm pore size) and coat the upper surface of the membrane with a thin layer of Matrigel. Allow it to solidify.[8]

-

Cell Preparation: Culture and treat cells as required (e.g., with ROCK inhibitors or after shRNA knockdown). Trypsinize and resuspend the cells in a serum-free medium.[8]

-

Seeding: Add a specific number of cells (e.g., 2 x 10⁴ to 2 x 10⁵) to the upper chamber of the Transwell insert.[12]

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10-20% Fetal Bovine Serum (FBS).[8][12]

-

Incubation: Incubate the plate for a period that allows for invasion (e.g., 24-48 hours).[8][12]

-

Analysis:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

-

Count the number of stained cells in multiple fields under a microscope to quantify invasion.[6]

-

Western Blotting for Protein Phosphorylation

This technique is used to measure the activation state of ROCK1 pathway components.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-MLC, MLC, p-FAK, FAK, p-PTEN, PTEN) overnight at 4°C.[6]

-

Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ or Quantity One.[6]

ROCK Activity Assay

This method measures the kinase activity of ROCK in cell or tissue lysates.

-

Principle: The assay often relies on measuring the phosphorylation of a specific ROCK substrate, such as the Myosin Binding Subunit (MBS) of MLCP.[17]

-

Sample Preparation: Prepare cell or tissue lysates as described for Western Blotting, ensuring phosphatase inhibitors are included.[17]

-

Immunoblotting: Perform Western blotting using antibodies that specifically detect the phosphorylated form of a ROCK substrate (e.g., phospho-MBS at Thr697 or Thr855) and an antibody for the total amount of that substrate.[17]

-

Quantification: The ROCK activity is expressed as the ratio of the phosphorylated substrate signal to the total substrate signal. A positive control, such as lysates from cells stimulated with lysophosphatidic acid (LPA), is often used for standardization.[17]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. ROCK1 - Wikipedia [en.wikipedia.org]

- 3. ROCK1 feedback regulation of the upstream small GTPase RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RhoA-ROCK pathway in the regulation of T and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ROCK1 via LIM kinase regulates growth, maturation and actin based functions in mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

ROCK1-IN-1: A Technical Guide to its Impact on Actin Filament Organization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1] As a major downstream effector of the small GTPase RhoA, ROCK1 is integral to a multitude of cellular functions, including cell adhesion, motility, contraction, and proliferation.[2][3] Its involvement in these fundamental processes has positioned it as a significant therapeutic target for a range of diseases, including hypertension, glaucoma, and cancer.[3][4] This technical guide provides an in-depth exploration of ROCK1-IN-1, a specific inhibitor of ROCK1, and its effects on the organization of actin filaments. While direct quantitative data on the effects of this compound on actin filament organization are not extensively available in public literature, this guide will leverage data from well-characterized ROCK inhibitors to provide a comprehensive overview of the expected cellular impact.

This compound is a known inhibitor of ROCK1 with a reported Ki value of 540 nM.[4] By inhibiting ROCK1, this small molecule provides a valuable tool for dissecting the intricate signaling pathways that govern actin dynamics and for exploring the therapeutic potential of ROCK1 inhibition.

The ROCK1 Signaling Pathway and Its Role in Actin Organization

The canonical activation of ROCK1 occurs downstream of RhoA. When RhoA is activated (GTP-bound), it binds to the coiled-coil region of ROCK1, leading to the activation of its kinase domain.[1] Activated ROCK1 then phosphorylates several downstream substrates that directly or indirectly modulate the organization and contractility of the actin cytoskeleton.[5]

Two of the most critical pathways through which ROCK1 exerts its effects on actin filaments are:

-

The LIM Kinase (LIMK) / Cofilin Pathway: ROCK1 phosphorylates and activates LIM kinase.[5] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5] The inactivation of cofilin leads to the stabilization of actin filaments and an increase in the overall F-actin pool.[6]

-

The Myosin Light Chain (MLC) Pathway: ROCK1 directly phosphorylates the myosin light chain (MLC) and also phosphorylates and inactivates the myosin light chain phosphatase (MLCP) via its myosin-binding subunit (MYPT1).[5] Both of these actions result in increased MLC phosphorylation, which promotes the motor activity of myosin II and enhances actomyosin contractility, leading to the formation and tensioning of actin stress fibers.[6]

The interplay of these pathways results in a cellular environment where actin filaments are more stable and contractile forces are elevated, contributing to the formation of prominent stress fibers and focal adhesions.

Effects of ROCK1 Inhibition on Actin Filament Organization

Inhibition of ROCK1 with compounds like this compound is expected to reverse the cellular effects mediated by the ROCK1 signaling pathway. This leads to a significant reorganization of the actin cytoskeleton, characterized by:

-

Reduction in Stress Fibers: The most prominent effect of ROCK inhibition is the disassembly of actin stress fibers.[7] This occurs due to both decreased actin filament stability (via activation of cofilin) and reduced actomyosin contractility (via dephosphorylation of MLC).

-

Changes in Cell Morphology: Cells treated with ROCK inhibitors often exhibit a change in morphology, typically becoming more rounded or adopting a stellate appearance with neurite-like protrusions.[8] This is a direct consequence of the loss of internal tension and the collapse of the organized actin cytoskeleton.

-

Disruption of Focal Adhesions: Focal adhesions, which are integrin-based structures that link the actin cytoskeleton to the extracellular matrix, are also affected by ROCK inhibition. The loss of tension on actin filaments often leads to the disassembly of focal adhesions.[8]

Quantitative Data

The following tables summarize key quantitative data for this compound and other relevant ROCK inhibitors.

| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) |

| This compound | ROCK1 | 540[4] | - |

| RKI-1447 | ROCK1, ROCK2 | - | 14.5 (ROCK1), 6.2 (ROCK2)[9] |

| Y-27632 | ROCK1, ROCK2 | 140 (ROCK1)[10] | - |

| GSK429286A | ROCK1, ROCK2 | - | 14 (ROCK1), 63 (ROCK2)[11] |

| Chroman 1 | ROCK1, ROCK2 | - | 52 (pM) (ROCK1), 1 (pM) (ROCK2)[12] |

Table 1: In vitro inhibitory activity of selected ROCK inhibitors.

| Inhibitor | Cell Line | Effect | Quantitative Measurement | Reference |

| Y-27632 | NIH 3T3 | Decreased actin height | Median height of actin components decreased from 114 nm to 97 nm. | [13] |

| Y-27632 | Human Embryonic Stem Cells | Increased colony size | Two-fold increase in average colony size. | [14] |

| RKI-1447 | MDA-MB-231 | Inhibition of migration and invasion | - | [7] |

| ROCK1 Knockdown | SCC-61 cells | Decreased cell size and increased rounding | - | [14] |

Table 2: Cellular effects of ROCK inhibition.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of F-actin to Visualize Changes in Actin Filament Organization

This protocol describes a general method for staining F-actin in adherent cells treated with a ROCK1 inhibitor.

Materials:

-

Adherent cells (e.g., HeLa, NIH-3T3)

-

Glass coverslips

-

Cell culture medium

-

This compound (or other ROCK inhibitor)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Inhibitor Treatment: Treat the cells with the desired concentration of this compound (a concentration range around the Ki of 540 nM should be tested) or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-24 hours).

-

Fixation: Aspirate the culture medium and wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

-

F-actin Staining: Dilute the fluorescently-labeled phalloidin in 1% BSA in PBS to the recommended concentration. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Incubate the cells with a DAPI solution for 5-10 minutes at room temperature to counterstain the nuclei.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using a mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Protocol 2: Quantitative Analysis of Actin Stress Fibers and Cell Morphology

This protocol outlines a general workflow for quantifying changes in actin stress fibers and cell morphology from fluorescence images using ImageJ/Fiji.

Materials:

-

Fluorescence images of cells stained for F-actin and nuclei (from Protocol 1)

-

ImageJ/Fiji software (--INVALID-LINK--)

Procedure:

-

Image Pre-processing:

-

Open the multi-channel fluorescence image in ImageJ/Fiji.

-

Split the channels to separate the F-actin and DAPI signals.

-

Apply a background subtraction method (e.g., Rolling Ball) to the F-actin channel to enhance the signal-to-noise ratio.

-

-

Cell Segmentation and Morphological Analysis:

-

Use the DAPI channel to segment individual cells. The "Threshold" and "Watershed" functions can be used to separate touching nuclei.

-

Use the segmented nuclei to create a cell mask on the F-actin channel, or use the F-actin signal itself to outline the cell periphery.

-

Use the "Analyze Particles" or "Measure" function to quantify cell area, perimeter, and circularity for each cell.

-

-

Stress Fiber Quantification:

-

There are several plugins and macros available for ImageJ/Fiji to quantify stress fibers. One common approach is to use the Ridge Detection plugin or a custom script.

-

Alternatively, a semi-automated approach can be used:

-

Apply a threshold to the F-actin image to create a binary image of the stress fibers.

-

Use the "Analyze Skeleton" plugin to measure the number of fibers (branches) and their lengths.

-

The "Directionality" plugin can be used to analyze the orientation of the stress fibers.

-

-

-

Data Analysis:

-

Collect the quantitative data for a sufficient number of cells from both control and inhibitor-treated groups.

-

Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences in cell morphology and stress fiber organization.

-

Visualizations

Conclusion

This compound, as a specific inhibitor of ROCK1, is a valuable molecular probe for investigating the role of this kinase in actin filament organization and a potential starting point for therapeutic development. The inhibition of ROCK1 leads to predictable and quantifiable changes in the actin cytoskeleton, including the dissolution of stress fibers and alterations in cell morphology. The experimental protocols and analysis workflows detailed in this guide provide a framework for researchers to systematically investigate the effects of this compound and other ROCK inhibitors on cellular processes governed by the actin cytoskeleton. Further research focusing specifically on this compound will be crucial to fully elucidate its unique properties and therapeutic potential.

References

- 1. ROCK1 - Wikipedia [en.wikipedia.org]

- 2. Quantitative Analysis of F-Actin Redistribution in Astrocytoma Cells Treated with Candidate Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying cytoskeletal organization from optical microscopy data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quantitative method to analyse F-actin distribution in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Customizing a Model for Fiber Segmentation, Part 3: Constructing a CellProfiler Pipeline | Carpenter-Singh Lab [carpenter-singh-lab.broadinstitute.org]

- 12. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The ROCK isoforms differentially regulate the morphological characteristics of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating ROCK1 Function: A Technical Guide to Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. As a major downstream effector of the small GTPase RhoA, ROCK1 is integral to a multitude of cellular processes, including cell contraction, motility, adhesion, proliferation, and apoptosis. Its involvement in various pathological conditions, such as cardiovascular diseases, neurodegenerative disorders, and cancer, has made it a compelling target for therapeutic intervention. Small molecule inhibitors are indispensable tools for elucidating the multifaceted functions of ROCK1 and for the development of novel therapeutics. This guide provides an in-depth overview of ROCK1, its signaling pathways, and detailed methodologies for its investigation using small molecule inhibitors.

ROCK1 Signaling Pathway

ROCK1 is activated by the GTP-bound form of RhoA. Upon activation, ROCK1 phosphorylates several downstream substrates to modulate the actin cytoskeleton. Key substrates include:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC increases the ATPase activity of myosin II, promoting actomyosin contractility.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK1 phosphorylates MYPT1, which inhibits myosin phosphatase activity. This results in a net increase in phosphorylated MLC and enhanced cellular contraction.

-

LIM kinases (LIMK): ROCK1 activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

The culmination of these events is an increase in intracellular tension and the formation of stress fibers and focal adhesions, which are crucial for cell shape, migration, and invasion.

ROCK1 protein structure and inhibitor binding sites

An In-depth Technical Guide to ROCK1: Protein Structure, Signaling, and Inhibitor Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a critical serine/threonine kinase involved in regulating fundamental cellular processes. Dysregulation of ROCK1 signaling is implicated in numerous diseases, making it a prominent target for therapeutic intervention. This document details the protein's structure, its role in signaling pathways, known inhibitor binding sites, and key experimental protocols for its study.

ROCK1 Protein Structure and Regulation

ROCK1 is a 158 kDa protein that functions as a major downstream effector of the small GTPase RhoA.[1][2] It is a homodimer composed of several distinct functional domains that orchestrate its activity through an autoinhibitory mechanism.[1]

Key Structural Domains:

-

N-Terminal Kinase Domain (KD): Located at residues 76-338, this domain is responsible for the catalytic activity of ROCK1, phosphorylating downstream substrates on serine/threonine residues.[1] The kinase domains of ROCK1 and its isoform ROCK2 are highly homologous, sharing 92% sequence identity.[2][3][4][5]

-

Coiled-Coil Region: A large region (residues 425-1100) that facilitates protein-protein interactions and dimerization.[1][6] This region contains the Rho-binding domain (RBD).

-

Rho-Binding Domain (RBD): Situated within the coiled-coil region, the RBD specifically interacts with the active, GTP-bound form of RhoA, which is a critical step in ROCK1 activation.[3][7][8]

-

Pleckstrin-Homology (PH) Domain: Found at the C-terminus (residues 1118-1317), this domain contains an internal cysteine-rich domain (CRD) and is involved in intramolecular interactions that regulate kinase activity.[1][7][8]

Mechanism of Activation and Autoinhibition:

In its inactive state, ROCK1 exists in a closed, autoinhibited conformation.[1][2] The C-terminal region, encompassing the PH domain, folds back and binds to the N-terminal kinase domain, sterically blocking its catalytic activity.[1][2][3]

Activation occurs through two primary mechanisms:

-

RhoA Binding: The binding of active RhoA-GTP to the RBD disrupts the autoinhibitory interaction, causing a conformational change that opens up the kinase domain and allows substrate access.[8][9]

-

Caspase-3 Cleavage: During apoptosis, caspase-3 cleaves ROCK1 at a specific site (DETD1113/G), removing the C-terminal inhibitory region.[6][10] This results in a constitutively active kinase that promotes membrane blebbing, a hallmark of apoptosis.[2][6][10]

The ROCK1 Signaling Pathway

ROCK1 is a central node in the RhoA signaling pathway, which regulates the actomyosin cytoskeleton to control cell shape, motility, contraction, and proliferation.[2][11]

Upon activation by RhoA, ROCK1 phosphorylates several key downstream substrates:

-

Myosin Light Chain (MLC): ROCK1 indirectly increases MLC phosphorylation, which enhances myosin II ATPase activity and promotes stress fiber formation and cellular contractility.[2] This is achieved by phosphorylating and inactivating the myosin-binding subunit (MBS) of MLC phosphatase.[12][13]

-

LIM Kinase (LIMK): ROCK1 activates LIMK1 and LIMK2 by phosphorylating them.[1][12] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1][2] This leads to the stabilization and accumulation of actin filaments.[2]

-

Other Substrates: ROCK1 also phosphorylates numerous other proteins, including Ezrin/Radixin/Moesin (ERM) proteins, to regulate the linkage of actin filaments to the plasma membrane.[11][12]

The coordinated action of these downstream effectors results in increased cytoskeletal tension and force generation, which is crucial for processes like smooth muscle contraction, cell migration, and tumor cell invasion.[1][11]

ROCK1 Inhibitors and Binding Sites

Given its role in pathology, ROCK1 is a significant drug target. Most current inhibitors are ATP-competitive, targeting the highly conserved kinase domain.

ATP-Competitive Inhibitors:

These small molecules bind to the ATP-binding pocket of the ROCK1 kinase domain, preventing the phosphorylation of substrates.[5][14] Due to the 92% homology between the kinase domains of ROCK1 and ROCK2, most of these inhibitors show similar potency against both isoforms.[3][5]

-

Binding Site: The ATP-binding pocket is located between the N- and C-lobes of the kinase domain. Inhibitors like Fasudil and Y-27632 form hydrogen bonds with key residues in the hinge region of the kinase domain, mimicking the adenine moiety of ATP.[3] This binding mode effectively blocks the enzyme's catalytic function.[14]

Allosteric Inhibitors:

There is growing interest in developing allosteric inhibitors that bind to sites other than the highly conserved ATP pocket.[15] This approach offers the potential for greater selectivity and novel mechanisms of action. Research has focused on identifying peptides and small molecules that bind to regions like the activation loop to inhibit kinase activity non-competitively with ATP.[5][15]

Quantitative Data on ROCK1 Inhibitors

The following table summarizes the inhibitory potency of several well-characterized ROCK inhibitors against ROCK1 and ROCK2.

| Inhibitor | Type | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | ROCK1 Kᵢ (nM) | Reference(s) |

| Y-27632 | ATP-Competitive | - | - | 140 | [16] |

| Fasudil | ATP-Competitive | - | - | - | [3][15] |

| Hydroxyfasudil | ATP-Competitive | 730 | 720 | - | [16] |

| RKI-1447 | ATP-Competitive | 14.5 | 6.2 | - | [16] |

| GSK269962A | ATP-Competitive | 1.6 | 4 | - | [16] |

| Ripasudil | ATP-Competitive | 51 | 19 | - | [16] |

| Azaindole 1 | ATP-Competitive | 0.6 | 1.1 | - | [16] |

| DJ4 | ATP-Competitive | 5 | 50 | - | [17] |

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Data for some compounds may not be fully available.

Experimental Protocols

ROCK1 Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to measure ROCK1 kinase activity and screen for inhibitors using a luminescent assay that quantifies ADP production.

Methodology:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).

-

Dilute purified recombinant ROCK1 enzyme and a suitable substrate (e.g., S6K peptide) to desired concentrations in the kinase buffer.

-

Prepare a solution of ATP at twice the final desired concentration.

-

For inhibitor screening, prepare serial dilutions of the test compounds.

-

-

Kinase Reaction:

-

Add 5 µL of the ROCK1 enzyme solution to the wells of a 96-well plate.

-

Add 2.5 µL of the test compound or vehicle control.

-

Add 2.5 µL of the substrate solution.

-

Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 15 µL.

-

Incubate the plate at room temperature for 60 minutes.[18]

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.[18]

-

Add 30 µL of Kinase Detection Reagent to convert the ADP generated by ROCK1 into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[18]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The light signal is directly proportional to the amount of ADP produced and thus to ROCK1 activity.

-

For inhibitor screening, plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.[18][19]

Protein Crystallography of ROCK1-Inhibitor Complex

This protocol outlines the general workflow for determining the three-dimensional structure of the ROCK1 kinase domain in complex with an inhibitor using X-ray crystallography.

References

- 1. ROCK1 - Wikipedia [en.wikipedia.org]

- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rho-associated coiled-coil contain ... | Article | H1 Connect [archive.connect.h1.co]

- 10. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]

- 15. uh-ir.tdl.org [uh-ir.tdl.org]

- 16. selleckchem.com [selleckchem.com]

- 17. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 18. promega.com [promega.com]

- 19. bpsbioscience.com [bpsbioscience.com]

ROCK1-IN-1: A Technical Guide to Interrogating the RhoA Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ROCK1-IN-1 as a pharmacological tool for the investigation of RhoA signaling. It covers the core aspects of the RhoA/ROCK1 pathway, presents quantitative data for relevant inhibitors, and offers detailed experimental protocols and workflows for utilizing this compound in a research setting.

The RhoA/ROCK1 Signaling Pathway

The Ras homolog family member A (RhoA) is a small GTPase that acts as a molecular switch in a multitude of cellular processes.[1][2] When bound to GTP, RhoA is in its active state and can interact with downstream effectors to regulate cell shape, motility, proliferation, and apoptosis.[3][4] One of the most critical downstream effectors of RhoA is the Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[2][5]

Activation of ROCK1 by GTP-bound RhoA initiates a signaling cascade that primarily influences the actomyosin cytoskeleton.[4][5] ROCK1 phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1][5] This leads to the stabilization of actin filaments.[6] Simultaneously, ROCK1 phosphorylates the myosin light chain (MLC) and inhibits myosin light chain phosphatase (MLCP) via phosphorylation of its myosin-binding subunit (MYPT1).[7][8] These actions increase myosin II ATPase activity, promoting actomyosin contractility, stress fiber formation, and focal adhesion.[7][9] Dysregulation of the RhoA/ROCK1 pathway is implicated in numerous diseases, including cancer, hypertension, and neurological disorders.[3][7]

References

- 1. Transforming protein RhoA - Wikipedia [en.wikipedia.org]

- 2. ROCK1 Feedback Regulation of the Upstream Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 5. ROCK1 - Wikipedia [en.wikipedia.org]

- 6. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]

Expression of ROCK1 in different cell types and tissues

This in-depth technical guide provides a comprehensive overview of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) expression in various cell types and tissues. Tailored for researchers, scientists, and drug development professionals, this document summarizes quantitative expression data, details key experimental protocols, and visualizes associated signaling pathways and workflows.

Quantitative Expression of ROCK1

ROCK1 is a ubiquitously expressed serine/threonine kinase, though its expression levels vary significantly across different tissues and cell types.[1][2] Below are summaries of its mRNA and protein expression levels in humans.

mRNA Expression Levels

The following table summarizes the median mRNA expression of ROCK1 in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project. The data is presented in Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Artery - Tibial | 81.42 |

| Uterus | 68.34 |

| Vagina | 66.82 |

| Cervix - Endocervix | 64.76 |

| Adrenal Gland | 63.69 |

| Fallopian Tube | 63.29 |

| Colon - Sigmoid | 61.21 |

| Bladder | 60.91 |

| Esophagus - Muscularis | 59.94 |

| Small Intestine - Terminal Ileum | 58.98 |

| Colon - Transverse | 58.74 |

| Artery - Aorta | 58.69 |

| Stomach | 57.67 |

| Lung | 56.63 |

| Prostate | 56.24 |

| Esophagus - Gastroesophageal Junction | 55.43 |

| Ovary | 54.89 |

| Artery - Coronary | 54.55 |

| Adipose - Subcutaneous | 53.07 |

| Breast - Mammary Tissue | 51.52 |

| Heart - Atrial Appendage | 49.99 |

| Skin - Sun Exposed (Lower leg) | 49.37 |

| Heart - Left Ventricle | 48.65 |

| Thyroid | 47.98 |

| Nerve - Tibial | 46.94 |

| Esophagus - Mucosa | 46.61 |

| Skin - Not Sun Exposed (Suprapubic) | 45.92 |

| Adipose - Visceral (Omentum) | 45.41 |

| Testis | 42.11 |

| Pancreas | 39.53 |

| Pituitary | 38.31 |

| Spleen | 37.64 |

| Kidney - Cortex | 36.87 |

| Muscle - Skeletal | 29.89 |

| Whole Blood | 29.13 |

| Liver | 28.11 |

| Brain - Cerebellum | 21.45 |

| Brain - Cortex | 19.87 |

Data sourced from the GTEx Portal.

Protein Expression Levels

Quantitative proteomics data provides insights into the abundance of ROCK1 protein across various human tissues. The following table is compiled from a study that performed a quantitative proteome analysis of 32 normal human tissues.[3][4] Protein abundance is presented as intensity-based absolute quantification (iBAQ) values, which are proportional to the molar quantities of the protein.

| Tissue | Relative iBAQ Abundance |

| Gallbladder | High |

| Urinary Bladder | High |

| Uterus | High |

| Fallopian Tube | High |

| Prostate | High |

| Vagina | High |

| Colon | Medium |

| Small Intestine | Medium |

| Stomach | Medium |

| Esophagus | Medium |

| Lung | Medium |

| Kidney | Medium |

| Ovary | Medium |

| Testis | Medium |

| Adrenal Gland | Medium |

| Pancreas | Medium |

| Spleen | Medium |

| Lymph Node | Medium |

| Appendix | Medium |

| Heart | Low |

| Skeletal Muscle | Low |

| Adipose Tissue | Low |

| Breast | Low |

| Skin | Low |

| Nerve | Low |

| Spinal Cord | Low |

| Brain | Low |

| Liver | Low |

| Salivary Gland | Low |

| Thyroid | Low |

| Pituitary | Low |

| Bone Marrow | Low |

Note: The classification into High, Medium, and Low is based on the relative iBAQ values reported in the study by Wang et al., 2019.

ROCK1 Signaling Pathway

ROCK1 is a key downstream effector of the small GTPase RhoA.[5] The RhoA/ROCK1 signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeleton organization, cell motility, and contraction.[6][7]

Upstream Activation

The activation of ROCK1 is primarily initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK1.[5] This interaction relieves the autoinhibitory fold of ROCK1, leading to its activation.[8] Various extracellular signals, such as those from G protein-coupled receptors (GPCRs), can activate RhoA through Rho guanine nucleotide exchange factors (RhoGEFs).[8] Additionally, during apoptosis, ROCK1 can be cleaved and constitutively activated by caspase-3.[1]

Downstream Effectors

Once activated, ROCK1 phosphorylates a number of downstream substrates, leading to various cellular responses:[6][7]

-

Myosin Light Chain (MLC) Phosphatase (MYPT1): ROCK1 phosphorylates and inactivates MYPT1, which is a regulatory subunit of MLC phosphatase. This leads to an increase in the phosphorylation of MLC and subsequent enhancement of actomyosin contractility.

-

LIM Kinase (LIMK): ROCK1 phosphorylates and activates LIMK. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.

-

Ezrin/Radixin/Moesin (ERM) Proteins: ROCK1 phosphorylates ERM proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.

-

Other Substrates: ROCK1 has been shown to phosphorylate other substrates involved in cytoskeletal regulation and cell signaling.

Caption: The ROCK1 signaling pathway, illustrating upstream activation and downstream effects.

Experimental Protocols

Accurate quantification and localization of ROCK1 are crucial for understanding its physiological and pathological roles. This section provides detailed protocols for Western blotting, immunohistochemistry, and quantitative real-time PCR.

Western Blotting for ROCK1 Detection

This protocol outlines the steps for detecting ROCK1 protein in cell lysates.

Materials:

-

RIPA lysis buffer (e.g., Sigma-Aldrich)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels (e.g., 10%)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibody: Anti-ROCK1 antibody (e.g., Abcam, dilution 1:1000-1:2000)[9]

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., Abcam, dilution 1:2000)[9]

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) detection reagents

-

X-ray film or digital imaging system

Procedure:

-

Cell Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

Determine protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load samples and a molecular weight marker onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ROCK1 antibody diluted in blocking buffer overnight at 4°C.[9]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Expose the membrane to X-ray film or capture the signal using a digital imaging system.[9]

-

Caption: A generalized workflow for the Western blot analysis of ROCK1 protein.

Immunohistochemistry (IHC) for ROCK1 in Paraffin-Embedded Tissues

This protocol provides a step-by-step guide for the immunohistochemical staining of ROCK1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

-

Primary antibody: Anti-ROCK1 antibody (e.g., Abcam, dilution 1:1000)[10]

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (3 minutes), 80% (3 minutes), 70% (3 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer.

-

Heat to 95-100°C for 20-30 minutes (e.g., using a steamer or water bath).

-

Allow slides to cool to room temperature.

-

-

Immunostaining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-ROCK1 antibody diluted in blocking buffer overnight at 4°C.[10]

-

Rinse with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse with PBS.

-

-

Visualization and Counterstaining:

-

Incubate with DAB substrate until the desired brown color develops.

-

Rinse with deionized water.

-

Counterstain with hematoxylin.

-

Rinse with deionized water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol and xylene.

-

Mount with a coverslip using mounting medium.

-

Caption: A standard workflow for immunohistochemical staining of ROCK1 in paraffin-embedded tissues.

Quantitative Real-Time PCR (qPCR) for ROCK1 mRNA

This protocol describes the quantification of ROCK1 mRNA expression levels using a two-step RT-qPCR method.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

-

Nuclease-free water

-

Primers for ROCK1 and a reference gene (e.g., GAPDH, ACTB)

Human ROCK1 Primer Sequences (Example): [11]

-

Forward: 5'-AAGCAGAGGAAGGCGTGTTA-3'

-

Reverse: 5'-TGCATCTGCTTGTCAATGGT-3'

Procedure:

-

RNA Extraction and DNase Treatment:

-

Extract total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (diluted), and nuclease-free water.

-

Set up reactions in triplicate for each sample and target gene, including no-template controls.

-

-

qPCR Cycling and Data Analysis:

-

Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 2-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute).

-

Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product (for SYBR Green-based assays).

-

Determine the cycle threshold (Ct) values for ROCK1 and the reference gene.

-

Calculate the relative expression of ROCK1 using the ΔΔCt method.

-

Caption: A typical workflow for quantifying ROCK1 mRNA expression using two-step RT-qPCR.

References

- 1. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 2. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Quantitative Proteome Map of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Quantitative Proteome Map of the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROCK1 - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. origene.com [origene.com]

Methodological & Application

Application Notes and Protocols for ROCK1-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the ROCK1 inhibitor, ROCK1-IN-1, in various cell-based assays. The information is intended to guide researchers in investigating the role of ROCK1 in cellular processes such as proliferation, migration, invasion, and apoptosis.

Introduction to ROCK1 and this compound

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1][2] As a major downstream effector of the small GTPase RhoA, ROCK1 is involved in a multitude of cellular functions, including cell adhesion, motility, contraction, and proliferation.[1][3] Dysregulation of the RhoA/ROCK1 signaling pathway has been implicated in various diseases, including cancer, hypertension, and glaucoma.[4][5]

This compound is a chemical inhibitor that targets the kinase activity of ROCK1. It has a reported Ki value of 540 nM.[5] By inhibiting ROCK1, this compound can be used as a tool to study the physiological and pathological roles of ROCK1 in cell-based models.

Mechanism of Action of ROCK1

The RhoA/ROCK1 signaling pathway is a central regulator of actomyosin contractility. When activated by GTP-bound RhoA, ROCK1 phosphorylates several downstream substrates. Key substrates include:

-

Myosin Light Chain (MLC): ROCK1 can directly phosphorylate MLC, which increases the ATPase activity of myosin II and promotes cell contraction.[2]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK1 phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This leads to a net increase in phosphorylated MLC and enhanced contractility.[2][6]

-

LIM kinases (LIMK1/2): ROCK1 activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[7]

The culmination of these events leads to increased intracellular tension, formation of stress fibers and focal adhesions, and regulation of cell shape and movement.

Data Presentation

The following table summarizes the inhibitory concentrations of various ROCK inhibitors in different cell-based assays, which can serve as a reference for determining the optimal concentration of this compound.

| Inhibitor | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |

| GSK269962A | Cell Proliferation (CCK-8) | AML cell lines | 0.61 to 1,337 nM | [8] |

| Y-27632 | Cell Proliferation (CCK-8) | PC-3, DU145 | 10 µM | [9] |

| RKI-18 | Anchorage-dependent proliferation (MTT) | MDA-MB-231 | 32 µM | [10] |

| RKI-18 | Anchorage-independent growth | MDA-MB-231 | 8 µM | [10] |

| RKI-18 | Cell Migration (Wound Healing) | MDA-MB-231 | Starting at 3 µM | [10] |

| DJ4 | ROCK1 Activity (in vitro) | IC50 of 5 nM | ||

| Y-27632 | Cell Migration (Transwell) | MCF-7 | 20 µM | [11] |

| Fasudil | Cell Proliferation (MTT) | MDA-MB-231 | 30 µM | [12] |

Mandatory Visualizations

Caption: The ROCK1 signaling pathway, illustrating the activation of ROCK1 by RhoA-GTP and its downstream effects on the actin cytoskeleton and actomyosin contractility. This compound acts as an inhibitor of ROCK1.

Caption: A generalized experimental workflow for utilizing this compound in various cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for obtaining reliable and reproducible results.

-

Solubility: Information from suppliers suggests that ROCK inhibitors are often soluble in DMSO. For instance, a related inhibitor, K-Ras-IN-1, can be dissolved in DMSO at 41 mg/mL.[13] It is recommended to consult the manufacturer's datasheet for this compound for specific solubility information.

-

Storage: Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability.[5] Avoid repeated freeze-thaw cycles by preparing aliquots.

Protocol:

-

To prepare a 10 mM stock solution of this compound (Molecular Weight to be confirmed from the supplier), dissolve the appropriate amount of the compound in high-quality, anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

-

When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Proliferation Assay (CCK-8 or MTT)

This assay measures the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[8]

-

The next day, prepare serial dilutions of this compound in a complete medium. It is advisable to start with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[8]

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[8][10]

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the directional migration of a cell monolayer.

Materials:

-

Cells of interest

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Sterile 200 µL pipette tip or a wound-healing insert

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "wound" or a cell-free gap in the monolayer by gently scraping the cells with a sterile 200 µL pipette tip.[14] Alternatively, use a commercially available wound-healing insert to create a more uniform gap.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the desired concentration of this compound or vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.[14]

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion Assay (Transwell Assay with Matrigel)

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Cells of interest

-

24-well Transwell inserts with 8 µm pore size

-

Matrigel basement membrane matrix

-

Serum-free and complete cell culture medium

-

This compound stock solution

-

Cotton swabs

-

Crystal violet staining solution

Protocol:

-

Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Allow the Matrigel to solidify at 37°C for at least 30 minutes.

-

Harvest and resuspend the cells in serum-free medium.

-

Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.[15] The upper chamber medium should contain the desired concentration of this compound or vehicle control.

-

Add complete medium containing a chemoattractant (e.g., 10-20% FBS) to the lower chamber.[10]

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.[15]

-

Count the number of stained cells in several random fields under a microscope.

-

Quantify the results and compare the invasive potential of cells treated with this compound to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes and integrity.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer